molecular formula C14H9F2N3O2 B2481655 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2193064-73-0

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2481655
CAS No.: 2193064-73-0
M. Wt: 289.242
InChI Key: DNRQQNNLQVANPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity

Mode of Action

It’s known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.

Biochemical Pathways

Given the diverse biological activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that multiple pathways might be influenced. These could potentially include pathways related to cell proliferation, growth, and migration, among others.

Pharmacokinetics

The presence of difluoromethyl groups has been shown to increase the metabolic stability and lipophilicity of compounds , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may exert antibacterial, cytotoxic, antifungal, and antitumor effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . For instance, the use of acetic acid tends to favor the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, will depend on the specific transformation being targeted.

Major Products

The major products formed from these reactions will vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluoromethyl group at the 5-position and the phenyl group at the 7-position can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets .

Properties

IUPAC Name

5-(difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2/c15-12(16)10-6-11(8-4-2-1-3-5-8)19-13(18-10)9(7-17-19)14(20)21/h1-7,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRQQNNLQVANPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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